2-(4-Nitrobenzoyl)acet-O-anisidide
Description
2-(4-Nitrobenzoyl)acet-O-anisidide is an aromatic organic compound characterized by a methoxy-substituted aniline (anisidide) core modified with a 4-nitrobenzoyl group. Its structure combines electron-withdrawing nitro and benzoyl functionalities, which influence its physicochemical properties and reactivity. This compound is likely utilized as an intermediate in synthetic organic chemistry or as a substrate in structure-activity relationship (SAR) studies, given the prevalence of nitroaromatic compounds in drug discovery and materials science .
Properties
CAS No. |
35843-38-0 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C16H14N2O5/c1-23-15-5-3-2-4-13(15)17-16(20)10-14(19)11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
InChI Key |
JLPNCNGMAGPLBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzoyl)acet-O-anisidide typically involves the reaction of 4-nitrobenzoyl chloride with acet-O-anisidide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzoyl)acet-O-anisidide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of more oxidized derivatives of the nitro group.
Reduction: Formation of 2-(4-aminobenzoyl)acet-O-anisidide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrobenzoyl)acet-O-anisidide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzoyl)acet-O-anisidide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and anisidide groups can interact with various biological molecules. These interactions can lead to inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Substituent | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | 4-Nitrobenzoyl | ~328 (estimated) | Nitro, benzoyl, methoxy |
| 4'-Nitro-o-acetanisidide | Acetamido, nitro | 210.19 | Acetamido, nitro, methoxy |
| Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside | 4-Nitrobenzoyl (on sugar) | ~397 (estimated) | Nitrobenzoyl, glucopyranoside |
Core Structure: Anisidide vs. Glucopyranoside
When compared to Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (, Compound 2), the anisidide core of the target compound lacks the polar hydroxyl groups of the glucopyranoside ring. This results in:
- Reduced Water Solility : The absence of hydroxyl groups in the anisidide core likely decreases hydrophilicity compared to sugar derivatives.
- Biological Activity: Glucopyranoside derivatives are often explored for carbohydrate-binding applications (e.g., lectin inhibition ), whereas anisidide derivatives may serve as intermediates in drug synthesis.
Physicochemical and ADMET Properties
- Stability : Nitro groups may confer photolytic sensitivity, necessitating storage in dark conditions—a common trait in nitroaromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
